4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Pyrrolin-2-one Core: The pyrrolin-2-one core is constructed through a condensation reaction involving a suitable diketone and an amine.
Attachment of the Morpholine Moiety: The morpholine group is attached via a nucleophilic substitution reaction, using 2-chloroethylmorpholine as the reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydroxy group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products include oxidized thiazole derivatives and quinones.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial, antifungal, and anticancer activities.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Fluorophenyl Compounds: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group and are used as antidepressants and anti-inflammatory agents, respectively.
Morpholine Derivatives: Compounds like morphine and pramipexole contain the morpholine moiety and are used for pain relief and as an antidepressant.
Uniqueness
What sets 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one apart is its combination of these functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H24FN3O4S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-3-5-16(23)6-4-15)26(22(29)20(17)28)8-7-25-9-11-30-12-10-25/h3-6,18,28H,7-12H2,1-2H3 |
InChI Key |
YHYPGXADSMUFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCN4CCOCC4)O |
Origin of Product |
United States |
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